Hydroxylamine, O-acetyl-N-isonicotinoyl-
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Overview
Description
Hydroxylamine, O-acetyl-N-isonicotinoyl- is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of an acetyl group and an isonicotinoyl group attached to the nitrogen atom of hydroxylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydroxylamine, O-acetyl-N-isonicotinoyl- typically involves the acetylation of hydroxylamine followed by the introduction of the isonicotinoyl group. One common method involves the reaction of hydroxylamine with acetic anhydride to form O-acetylhydroxylamine. This intermediate is then reacted with isonicotinic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for Hydroxylamine, O-acetyl-N-isonicotinoyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-acetyl-N-isonicotinoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and isonicotinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Hydroxylamine, O-acetyl-N-isonicotinoyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-isonicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The acetyl and isonicotinoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine-O-sulfonic acid: Another hydroxylamine derivative used in organic synthesis.
O-(Diphenylphosphinyl)hydroxylamine: Known for its electrophilic amination properties.
Uniqueness
Hydroxylamine, O-acetyl-N-isonicotinoyl- is unique due to the presence of both acetyl and isonicotinoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis and a potential candidate for therapeutic applications .
Properties
CAS No. |
89970-85-4 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(pyridine-4-carbonylamino) acetate |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12) |
InChI Key |
QYHSVTHRHKLGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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